molecular formula C12H16O3 B11722086 Methyl 2-(2,4,6-trimethylphenoxy)acetate

Methyl 2-(2,4,6-trimethylphenoxy)acetate

Cat. No.: B11722086
M. Wt: 208.25 g/mol
InChI Key: CGCAXIKCGJZCEF-UHFFFAOYSA-N
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Description

(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester is an organic compound with a unique structure characterized by the presence of a phenoxy group substituted with three methyl groups at the 2, 4, and 6 positions, and an acetic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester typically involves the esterification of (2,4,6-Trimethyl-phenoxy)-acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(2,4,6-Trimethyl-phenoxy)-acetic acid+MethanolAcid Catalyst(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester+Water\text{(2,4,6-Trimethyl-phenoxy)-acetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester} + \text{Water} (2,4,6-Trimethyl-phenoxy)-acetic acid+MethanolAcid Catalyst​(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of (2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Trimethylphenol): A related compound with similar aromatic substitution but lacking the acetic acid ester group.

    Phenoxyacetic acid methyl ester: Similar structure but without the methyl substitutions on the aromatic ring.

Uniqueness

(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenoxyacetic acid derivatives and can lead to different applications and properties.

Properties

IUPAC Name

methyl 2-(2,4,6-trimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-9(2)12(10(3)6-8)15-7-11(13)14-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCAXIKCGJZCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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